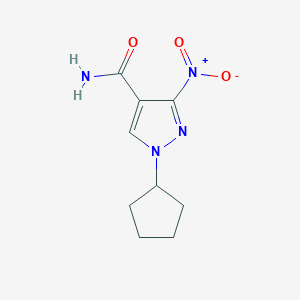

1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

1-cyclopentyl-3-nitropyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O3/c10-8(14)7-5-12(6-3-1-2-4-6)11-9(7)13(15)16/h5-6H,1-4H2,(H2,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQBKJKHEJKHIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method is the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of transition-metal catalysts or photoredox reactions to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

Oxidation: Conversion of the nitro group to a nitroso or amino group.

Reduction: Formation of 1-cyclopentyl-3-amino-1H-pyrazole-4-carboxamide.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide has several notable applications:

Medicinal Chemistry

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may modulate pathways involved in pain and inflammation, making it a candidate for developing anti-inflammatory drugs.

- Antimicrobial Activity : Investigated for its potential to inhibit various bacterial strains, contributing to the search for new antibiotics.

- Enzyme Inhibition : Explored as an inhibitor of specific enzymes or receptors, which could lead to therapeutic applications in treating diseases.

Agrochemicals

The compound may serve as an intermediate in the synthesis of agrochemicals, particularly herbicides or fungicides due to its biological activity.

Research has highlighted several biological activities associated with 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Case Studies

Several case studies have been conducted to evaluate the efficacy of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide:

-

Study on Antimicrobial Activity (2024) :

- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects on Staphylococcus aureus and Escherichia coli were observed.

-

Anticancer Activity Evaluation (2023) :

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Inflammation Model Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment reduced TNF-alpha and IL-6 levels significantly compared to controls.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide can be contextualized by comparing it to analogous pyrazole carboxamides.

Table 1: Structural and Commercial Comparison of Pyrazole Carboxamides

Key Observations:

Substituent Effects on Steric and Electronic Properties: The cyclopentyl group in the target compound confers greater steric hindrance compared to methyl () or ethyl () groups. This may enhance lipophilicity and influence binding to hydrophobic pockets in biological targets.

Carboxamide Functionalization :

- The target compound lacks an additional substituent on the carboxamide group, whereas analogs feature extended moieties (e.g., benzyl-pyrrole in ). Such modifications may improve solubility or target specificity.

Table 2: Inferred Physicochemical Properties*

*Calculated using ChemDraw and PubChem Predictions.

logP = Partition coefficient (measure of lipophilicity).

* Estimated based on substituent polarity.

Biological Activity

1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide features a pyrazole ring with a nitro group at the 3-position and a carboxamide functionality at the 4-position. This unique substitution pattern is believed to contribute to its biological activity.

The biological activity of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby modulating their activity. This includes potential inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

- Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide. The compound has been evaluated against various cancer cell lines, showing promising results:

These results indicate that the compound may be more effective than standard chemotherapeutic agents in certain contexts.

Antimicrobial Properties

The compound has also been tested for antimicrobial efficacy against a range of pathogens. Preliminary findings suggest that it possesses significant activity against both Gram-positive and Gram-negative bacteria, although specific IC50 values and mechanisms remain to be fully elucidated .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide:

- In Vivo Studies : Animal models have demonstrated the anti-inflammatory effects of this compound, particularly in conditions mimicking rheumatoid arthritis. The reduction in inflammatory markers was significant compared to control groups .

- Synergistic Effects : Studies exploring combinations with other antimicrobial agents have shown enhanced efficacy, suggesting potential for use in combination therapies .

Research Applications

1-Cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide serves as a valuable scaffold in drug development, particularly for:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide to improve yield and purity?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratios, reaction time) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while accounting for interactions between variables. Post-synthesis purification can employ membrane separation technologies (e.g., nanofiltration) to isolate the compound from byproducts .

Q. What analytical techniques are most effective for characterizing the structure and purity of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide?

- Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, and 2D-COSY) for structural elucidation, HPLC-MS for purity assessment, and X-ray diffraction (XRD) for crystallographic validation. Thermal stability can be assessed via differential scanning calorimetry (DSC) . Cross-referencing these methods ensures accuracy, especially when nitro-group vibrational modes in FT-IR overlap with other functional groups .

Q. How does the nitro group at the 3-position influence the compound’s reactivity in downstream derivatization?

- Methodological Answer : The nitro group acts as an electron-withdrawing substituent, directing electrophilic substitution reactions to specific positions on the pyrazole ring. Reactivity can be quantified using Hammett constants (σ values) or computational methods like density functional theory (DFT) to predict regioselectivity in nitration or amidation reactions .

Advanced Research Questions

Q. What computational strategies can predict the catalytic activity of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide in enzyme inhibition studies?

- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., kinases). Pair this with molecular dynamics (MD) simulations to assess binding stability over time. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities experimentally .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., conflicting NMR shifts or XRD patterns) for this compound?

- Methodological Answer : Apply multivariate statistical analysis (e.g., principal component analysis) to identify outlier data points. Re-examine synthesis conditions for potential stereochemical impurities or polymorphism. Cross-validate using synchrotron XRD for higher-resolution crystallographic data and dynamic nuclear polarization (DNP)-enhanced NMR for improved sensitivity .

Q. What experimental frameworks are suitable for studying the compound’s degradation pathways under varying environmental conditions?

- Methodological Answer : Design a stress-testing protocol using accelerated stability studies (e.g., exposure to UV light, acidic/alkaline conditions). Monitor degradation products via LC-QTOF-MS and map pathways using high-resolution mass spectrometry (HRMS) . Kinetic modeling (e.g., Arrhenius plots) can predict shelf-life under standard storage conditions .

Q. How can the compound’s bioavailability be enhanced for pharmacological applications without altering its core structure?

- Methodological Answer : Explore prodrug strategies (e.g., esterification of the carboxamide group) or formulation techniques like nanoparticle encapsulation . Assess solubility enhancements via phase solubility diagrams with cyclodextrins or ionic liquids. Use Caco-2 cell monolayer assays to measure permeability improvements .

Methodological Considerations from Evidence

- Synthesis Optimization : Statistical DoE methods reduce experimental redundancy and identify critical variables .

- Computational Design : ICReDD’s integration of quantum chemical calculations and experimental feedback accelerates reaction discovery .

- Data Contradictions : Theoretical frameworks emphasize systematic validation through complementary analytical techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.